molecular formula C18H13Cl4N3O B1677861 Oxiconazole CAS No. 64211-45-6

Oxiconazole

Cat. No. B1677861
CAS RN: 64211-45-6
M. Wt: 429.1 g/mol
InChI Key: QRJJEGAJXVEBNE-HKOYGPOVSA-N
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Description

Oxiconazole is an antifungal agent commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat, and is used in the treatment of various skin infections such as athlete’s foot, jock itch, and ringworm .


Synthesis Analysis

A synthesis method of Oxiconazole Nitrate involves taking m-dichlorobenzene and aluminium trichloride mixture and slowly adding dropwise the chloracetyl chloride solution by refrigerating . Another study mentions the preparation of an emulsion where the required quantity of oxiconazole nitrate was dissolved in surfactant, cosurfactant, and oil .


Molecular Structure Analysis

Oxiconazole has a molecular formula of C18H13Cl4N3O and an average molecular weight of 429.12 .


Chemical Reactions Analysis

FTIR and DSC analysis confirm that there is no prominent chemical reaction between oxiconazole and polymers .


Physical And Chemical Properties Analysis

Oxiconazole has a molecular weight of 429.13 and is a solid form. It has a solubility of DMSO ≥ 100 mg/mL and should be stored at 4°C, dry, sealed .

Scientific Research Applications

Application 1: Potentiating Gentamicin against Gentamicin-Resistant Staphylococcus aureus

  • Summary of the Application : Oxiconazole, a topical antifungal agent, has been repurposed in combination with gentamicin against skin infections caused by multidrug-resistant Staphylococcus aureus . It was identified as having antibacterial activity against S. aureus via whole-cell screening assays against clinically relevant bacterial pathogens .
  • Methods of Application or Experimental Procedures : The study involved in vitro profile testing, checkerboard assays, time-kill kinetics studies, and in vivo efficacy assessment in a murine superficial skin infection model of S. aureus . Oxiconazole was also assessed for its ability to generate resistant S. aureus mutants via serial passaging .
  • Results or Outcomes : Oxiconazole exhibited a potent in vitro profile, including equipotent activity against clinical drug-susceptible and -resistant S. aureus and Enterococcus spp . It demonstrated concentration-dependent killing and the ability to synergize with the approved antibiotics daptomycin and gentamicin against susceptible and MDR S. aureus strains . Oxiconazole also significantly eradicated preformed S. aureus biofilms in vitro . In vivo, it strongly synergized with gentamicin, exhibiting superior activity to the untreated control and drug-alone treatment groups .

Application 2: Treatment of Dermatophyte Infections

  • Summary of the Application : Oxiconazole is commonly found in topical formulations and is used in the treatment of various skin infections such as athlete’s foot, jock itch, and ringworm . It is marketed under the brand names Oxistat .
  • Methods of Application or Experimental Procedures : Oxiconazole is applied topically to the skin. It is used to treat skin infections such as athlete’s foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis) .
  • Results or Outcomes : Oxiconazole has been shown to be effective in treating these conditions. It works by inhibiting ergosterol biosynthesis, which is required for the cytoplasmic membrane integrity of fungi . It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase), which is vital in the cell membrane structure of the fungus .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Oxiconazole is usually applied once a day or twice a day. It is advised to use Oxiconazole exactly as directed. Avoid getting this medicine in your eyes, nose, mouth, or vagina . A study suggests that Oxiconazole can be repurposed as an antibacterial alone and in combination with gentamicin against susceptible and gentamicin-resistant S. aureus infections .

Relevant Papers

  • A paper titled “Oxiconazole Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus In Vitro and In Vivo” discusses the repurposing of Oxiconazole, a topical antifungal agent, in combination with gentamicin against skin infections caused by multidrug-resistant Staphylococcus aureus .
  • A systematic review titled “Systematic review of topical treatments for fungal infections of the skin and nails of the feet” discusses the efficacy and cost-effectiveness of topical treatments for superficial fungal infections of the skin and nails of the feet .
  • A research paper titled “Formulation and characterization of oxiconazole-loaded emulgel for topical application” discusses the formulation and characterization of oxiconazole-loaded emulgel for topical application .

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJEGAJXVEBNE-HKOYGPOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64211-46-7 (nitrate)
Record name Oxiconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8040690
Record name Oxiconazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity.
Record name Oxiconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oxiconazole

CAS RN

64211-45-6
Record name Oxiconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64211-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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